ethyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound featuring:
- A fused 14-membered ring system with five double bonds (tetradeca-pentaene).
- Substituents: an ethyl ester (C5 carboxylate), an imino group (NH), a methyl group (C11), an oxo group (C2), and an oxolane (tetrahydrofuran) methyl group at C5.
The oxolane substituent introduces conformational flexibility and polarity, distinguishing it from analogs with bulkier or more lipophilic groups .
Properties
IUPAC Name |
ethyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-3-27-20(26)14-10-15-18(24(16(14)21)11-13-7-5-9-28-13)22-17-12(2)6-4-8-23(17)19(15)25/h4,6,8,10,13,21H,3,5,7,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFOTCPXOQHVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618077-74-0 | |
| Record name | ETHYL 2-IMINO-10-METHYL-5-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of intermediate compounds through reactions such as cyclization, condensation, and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient separation and purification processes, and implementing quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analog: Ethyl 6-(3-Chlorobenzoyl)Imino Derivative
A closely related compound, ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS 534565-93-0), differs in the imino group substitution:
- Imino substituent: 3-chlorobenzoyl (aryl carbonyl) vs. a simpler imino group (NH) in the target compound.
- Impact: The 3-chlorobenzoyl group enhances lipophilicity and may improve receptor binding via π-π stacking or halogen interactions.
Table 1: Key Structural Differences
| Feature | Target Compound | 3-Chlorobenzoyl Analog |
|---|---|---|
| Imino Substituent | NH (unsubstituted) | 3-Chlorobenzoyl |
| C7 Substituent | Oxolan-2-ylmethyl | Methyl |
| Molecular Weight (inferred) | ~430–450 g/mol | ~500–520 g/mol |
| Polarity | Higher (due to oxolane) | Lower (due to aryl group) |
Comparison with Spirocyclic and Bicyclic Frameworks
Spiro Compounds ()
Compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share:
- Spiro junctions : Introduce 3D complexity but lack the fused tricyclic system of the target compound.
- Functional groups: Benzothiazole and dimethylamino groups enhance electronic diversity, unlike the oxolane and imino groups in the target compound.
- Synthesis : Both classes employ condensation reactions, but spiro systems require precise steric control for ring formation .
β-Lactam Antibiotics ()
Pharmacopeial compounds like (6R,7S)-7-[2-(1H-tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid feature:
- Bicyclic cores : Smaller (8-membered) fused rings vs. the 14-membered tricyclic system.
- Bioactivity : β-Lactams target bacterial cell walls, whereas the target compound’s biological role remains uncharacterized.
Physicochemical and Crystallographic Insights
Hydrogen Bonding and Conformation
- The oxolane group in the target compound may participate in hydrogen bonding (O as acceptor), influencing crystal packing and solubility .
- Ring puckering : The oxolane’s Cremer-Pople parameters (e.g., amplitude $q$, phase $φ$) would differ from cyclohexane or benzene analogs, affecting conformational stability .
Biological Activity
Ethyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities that may influence various cellular pathways. This article reviews its synthesis, biological interactions, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a tricyclic structure with multiple functional groups that contribute to its reactivity and biological activity. Its molecular formula is C27H29N5O4 with a molecular weight of approximately 487.5 g/mol . The intricate arrangement of nitrogen and carbon atoms is believed to enhance its interaction with biological targets.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in modulating enzyme and receptor functions. It has shown promise in various areas including oncology and infectious diseases.
- Enzyme Interaction : The compound may interact with specific enzymes, potentially inhibiting or enhancing their activity.
- Receptor Modulation : It appears to affect receptor pathways related to cell proliferation and survival, suggesting a role in cancer therapy.
Case Studies and Research Findings
Recent research has explored the biological effects of similar compounds and their derivatives:
Table 1: Comparative Activity of Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Ethyl 6-(2-chloro-6-fluorobenzoyl)imino | C27H28ClF2N3O4 | Contains fluorine substituent | Enhanced receptor affinity |
| Ethyl 6-imino-11-methyl-propan-2-yl | C26H30N4O4 | Simpler structure | Moderate activity in cell lines |
| Ethyl 7-(3-methoxyphenyl)imino | C27H29N5O3 | Different phenolic substituent | Variable reactivity |
These compounds share structural similarities but differ in their biological activities due to variations in their functional groups .
Synthesis
The synthesis of ethyl 6-imino involves multi-step synthetic routes that require careful optimization. A common method includes the alkylation of precursors with specific alkyl halides in the presence of bases like potassium carbonate in solvents such as dry acetone. This approach may also incorporate environmentally friendly practices to enhance yield and purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
